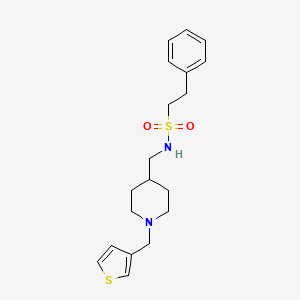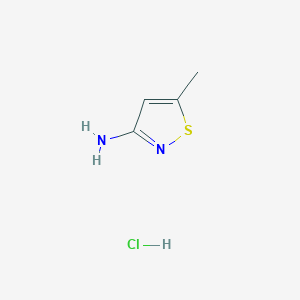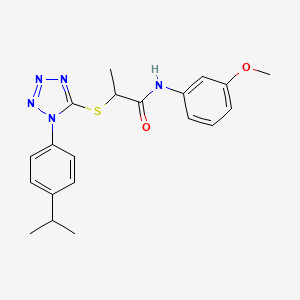
2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide" is a chemical compound that combines structural elements of tetrazole and propanamide, offering unique potential across various scientific fields. Its complex molecular architecture underscores its versatility and significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide" typically involves a series of organic reactions, commencing with the formation of the tetrazole ring followed by thioamide linkage formation.
Formation of Tetrazole Ring: : The tetrazole ring is often synthesized through cycloaddition reactions involving azides and nitriles.
Thioamide Linkage Formation:
Industrial Production Methods
In industrial settings, the production of this compound leverages batch or continuous flow processes, ensuring scalability and consistency. Optimization of reaction parameters such as temperature, pressure, and solvent choice is critical to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
"2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide" participates in various chemical reactions:
Oxidation: : It undergoes oxidation reactions, transforming thiol groups into sulfonyl derivatives.
Reduction: : The compound's functional groups are susceptible to reduction, affecting the tetrazole and propanamide moieties.
Substitution: : The aromatic rings enable electrophilic and nucleophilic substitution reactions, modifying the compound's properties and reactivity.
Common Reagents and Conditions
Oxidizing Agents: : H₂O₂, KMnO₄.
Reducing Agents: : LiAlH₄, NaBH₄.
Substitution Reagents: : Halogenating agents, nucleophiles.
Major Products
The compound's reactions typically yield derivatives with modified functional groups, enhancing or altering its chemical behavior and application potential.
Scientific Research Applications
"2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide" has broad scientific research applications:
Chemistry
Catalysis: : It serves as a ligand in catalytic reactions, influencing reaction rates and selectivity.
Biology
Biomolecular Interactions: : The compound's structure allows it to interact with enzymes and proteins, offering insights into biological processes.
Medicine
Pharmaceutical Research: : Its derivatives are explored for therapeutic potentials, including anti-inflammatory and anticancer activities.
Industry
Material Science: : The compound contributes to the development of advanced materials with specific mechanical or electronic properties.
Mechanism of Action
The compound's mechanism of action revolves around its ability to interact with molecular targets such as enzymes and receptors. The tetrazole moiety, in particular, plays a crucial role in binding interactions, influencing biological pathways and eliciting specific effects.
Comparison with Similar Compounds
When comparing "2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide" with similar compounds, its uniqueness becomes apparent.
Similar Compounds
1H-Tetrazol-5-thiol Derivatives: : These compounds share the tetrazole core but differ in their functional groups, affecting their reactivity and applications.
Aryl Propanamides: : Structural analogs that offer insights into the role of the propanamide group in modulating chemical properties.
Uniqueness
The unique combination of the tetrazole and propanamide moieties imparts distinct characteristics to "this compound," distinguishing it from other compounds in terms of reactivity and application potential.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-13(2)15-8-10-17(11-9-15)25-20(22-23-24-25)28-14(3)19(26)21-16-6-5-7-18(12-16)27-4/h5-14H,1-4H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJOPAMVVXRYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
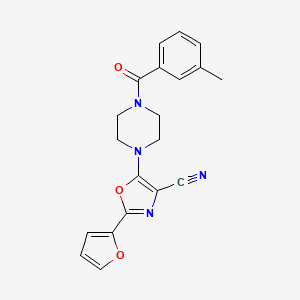
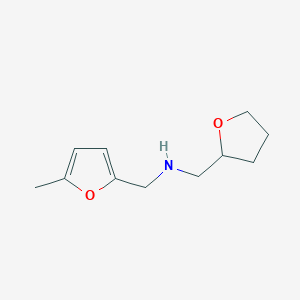
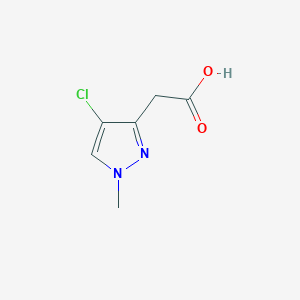
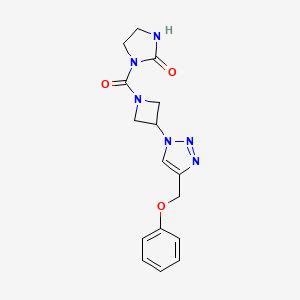
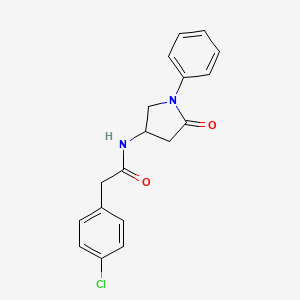
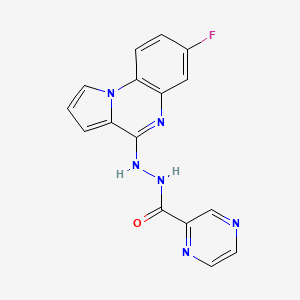
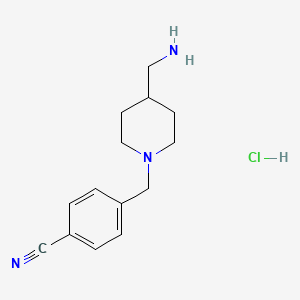

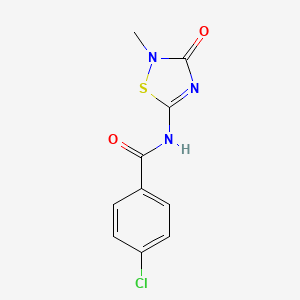

![Methyl 4-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzoate](/img/structure/B2953529.png)
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2953531.png)
